2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4
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Overview
Description
2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 is a deuterated derivative of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid, a compound known for its role as a by-product of fluorescein . The molecular formula of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 is C14H6D4O5, and it has a molecular weight of 262.27 g/mol . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 typically involves the deuteration of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms, often using deuterated reagents and solvents under specific reaction conditions .
Industrial Production Methods
The process would involve stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Scientific Research Applications
2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic stability, making it a valuable tool in studying isotope effects . The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dihydroxy-2-benzoylbenzoic Acid: The non-deuterated form of the compound.
Fluorescein: A related compound used as a fluorescent tracer in various applications.
Eosin B: Another derivative of fluorescein used in histology and microscopy.
Uniqueness
2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 is unique due to its deuterium content, which imparts distinct properties such as increased metabolic stability and altered reaction kinetics . These characteristics make it particularly useful in research applications where isotope effects are of interest .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,4-dihydroxybenzoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEFFPFIBREPIX-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)C2=C(C=C(C=C2)O)O)C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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